trans-2-Phenylcyclopropanecarboxylic acid

Chiral Resolution Asymmetric Synthesis Stereochemistry

Beware: generic 2-phenylcyclopropanecarboxylic acid contains cis/trans mixtures. The cis diastereomer compromises MAO inhibitor synthesis—only the trans geometry binds correctly. Our ≥98% pure trans isomer (CAS 939-90-2) is the tranylcypromine precursor: thermodynamically stable, with differential hydrolysis kinetics enabling economic scale-up. For chiral APIs requiring >98% ee, enantiopure material is supplied. Don't risk cis contamination—specify trans for maximum yield and biological activity.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 939-90-2
Cat. No. B030588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Phenylcyclopropanecarboxylic acid
CAS939-90-2
Synonyms(1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylate
2-PhCPCOOH
2-phenylcyclopropanecarboxylic acid
2-phenylcyclopropanecarboxylic acid, (1R-trans)-isomer
2-phenylcyclopropanecarboxylic acid, (cis)-isome
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
InChIKeyAHDDRJBFJBDEPW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Phenylcyclopropanecarboxylic acid (CAS 939-90-2): Procurement and Specification Guide for Chiral Cyclopropane Research


trans-2-Phenylcyclopropanecarboxylic acid (CAS 939-90-2) is a chiral cyclopropane carboxylic acid building block, with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol [1]. It exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers in its commonly supplied form, with commercial grades typically offering purity of ≥98.0% (by titration) and a melting point between 86.0 and 91.0 °C . This compound is a critical intermediate in the synthesis of pharmaceuticals, most notably the monoamine oxidase inhibitor tranylcypromine, where the trans configuration is essential for the desired biological activity .

Why Generic '2-Phenylcyclopropanecarboxylic acid' is an Unacceptable Substitute for trans-2-Phenylcyclopropanecarboxylic acid


The term "2-phenylcyclopropanecarboxylic acid" encompasses a mixture of stereoisomers—specifically the trans and cis diastereomers, each a racemic pair of enantiomers. The trans and cis isomers exhibit distinct physicochemical properties and reactivities that preclude their interchangeability. The trans isomer is the thermodynamically more stable and synthetically more valuable form, particularly for pharmaceutical applications where its specific geometry is required for target binding [1]. A generic or unspecified purchase may contain an unfavorable trans:cis ratio, leading to inefficient separations, reduced yields, and compromised biological activity in downstream processes [2].

trans-2-Phenylcyclopropanecarboxylic acid: Quantitative Evidence for Differentiated Selection


Enantiomeric Excess and Chiral Resolution: Obtaining >98% ee for Stereospecific Synthesis

The commercial racemic trans mixture can be resolved into its (1R,2R) and (1S,2S) enantiomers with high efficiency. A classical resolution method using diastereomeric salt formation with dehydroabietylamine or quinine, followed by recrystallization, yields the individual enantiomers with an enantiomeric excess (ee) of >98% as determined by chiral HPLC [1]. This high optical purity is critical for applications in asymmetric synthesis and medicinal chemistry, where the biological activity is often restricted to a single enantiomer.

Chiral Resolution Asymmetric Synthesis Stereochemistry Analytical Chemistry

High-Yield Enantioselective Synthesis: 95% Optical Purity Directly from Catalysis

A direct enantioselective synthesis provides a significant advantage over racemic synthesis followed by resolution. Using a chiral Cu(II) complex catalyst, the addition of l-menthyldiazoacetate to styrene yields the menthyl ester of trans-2-phenylcyclopropanecarboxylic acid in 75% yield, with >95% trans isomer purity and 95% optical purity [1]. This one-step method eliminates the need for a separate resolution step and demonstrates the high stereocontrol achievable in the production of this scaffold.

Asymmetric Catalysis Cyclopropanation Chiral Building Blocks Organic Synthesis

Diastereomeric Separation: trans Isomer Purified via Differential Hydrolysis Kinetics

The trans and cis esters of 2-phenylcyclopropanecarboxylic acid exhibit a stark difference in their rates of saponification. The trans-ester undergoes hydrolysis more rapidly than its cis counterpart. This differential reactivity is the basis for a practical, large-scale separation method: a mixture of esters is partially hydrolyzed, and the resulting trans-acid is isolated, leaving the cis-ester behind [1]. This kinetic resolution is a key differentiator for industrial procurement, as it allows for the efficient isolation of the trans isomer from a mixture.

Isomer Separation Kinetic Resolution Process Chemistry Pharmaceutical Intermediates

Photochemical Stability: trans Isomer's Resistance to Unwanted 1,3-Dipolar Side Reactions

Under direct UV irradiation (λ 254 nm), trans-2-phenylcyclopropanecarboxylate isomers are photochemically stable, undergoing only cis-trans isomerization. In contrast, the corresponding cis-isomers undergo a fundamentally different reaction pathway via 1,3-dipolar intermediates, yielding distinct products [1]. This divergent reactivity highlights the trans isomer's superior stability and predictable behavior under photochemical conditions, making it the preferred building block for reactions where light exposure may be a concern or where the formation of 1,3-dipolar byproducts is detrimental.

Photochemistry Stability Studies Reaction Selectivity Arylcyclopropanes

Commercial Purity Standards: Consistently >98% by Titration vs. Variable Purity of Analogs

Reputable vendors specify trans-2-phenylcyclopropanecarboxylic acid with a minimum purity of 98.0% as determined by neutralization titration, and a minimum purity of 97.0% by GC . Its well-defined melting point range of 86.0-91.0 °C provides an additional, simple quality check. In contrast, the cis isomer and mixed fractions are less rigorously specified and are often sold at lower purity grades or as custom synthesis products. The availability of the trans isomer as a standardized, high-purity commodity from major suppliers like TCI ensures reproducibility and reduces the need for in-house purification.

Quality Control Analytical Chemistry Procurement Specification Pharmaceutical Intermediates

Thermodynamic Stability: Measured Heat of Combustion Validates trans Isomer as the Preferred Form

The solid-state heat of combustion (ΔcH°solid) for trans-2-phenylcyclopropanecarboxylic acid is -5032.1 ± 1.2 kJ/mol, and its enthalpy of formation (ΔfH°solid) is -332.0 ± 1.0 kJ/mol [1]. The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the phenyl and carboxyl groups. While direct numerical comparison data for the cis isomer's heat of formation is not provided in this dataset, the principle that the trans isomer is the more stable form is a foundational concept in cyclopropane chemistry and a key reason it is the primary product of many syntheses.

Thermochemistry Isomer Stability Physical Chemistry Cyclopropane Chemistry

trans-2-Phenylcyclopropanecarboxylic acid: Evidence-Backed Application Scenarios for R&D and Production


Chiral Pool Synthesis of Enantiopure Pharmaceuticals (e.g., Tranylcypromine Analogs)

For the synthesis of chiral drugs like (1S,2R)-tranylcypromine, where the absolute stereochemistry is critical for activity, the procurement of trans-2-phenylcyclopropanecarboxylic acid in high enantiomeric purity (>98% ee) is non-negotiable. The compound serves as a direct chiral building block, and its use avoids the need for inefficient racemic synthesis and subsequent resolution steps. Evidence from established resolution methods [4] and direct asymmetric synthesis [2] confirms that high-ee material is accessible and essential for this application.

Large-Scale Production of trans-2-Phenylcyclopropylamine via Curtius Rearrangement

The synthesis of trans-2-phenylcyclopropylamine, a key intermediate for MAO inhibitors, relies on the efficient separation of the trans and cis acids. The differential hydrolysis kinetics of their esters [4] make it possible to isolate the trans acid economically at scale. This application scenario directly leverages the specific kinetic property of the trans isomer, underscoring why a generic mixture is an unsuitable starting material for cost-effective production.

Photostable Building Block for Material Science and Photoaffinity Labeling

In research areas where compounds may be exposed to UV light, such as photoaffinity labeling or the study of photoactive materials, the distinct photochemical behavior of the trans isomer is a key selection criterion. Its resistance to forming complex 1,3-dipolar side products ensures cleaner reactions and more predictable outcomes, in contrast to the cis isomer [4]. This makes the trans compound the preferred building block for applications requiring photochemical stability.

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